N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide
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Overview
Description
N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is a synthetic organic compound characterized by its unique structure, which includes a cyclopentyl group, a methylsulfonyl group, and a nitrophenyl group attached to a glycinamide backbone. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Glycinamide Backbone: The glycinamide backbone can be synthesized through the reaction of glycine with an appropriate amine, such as cyclopentylamine, under acidic conditions.
Introduction of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation using methylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Nitrophenyl Group: The nitrophenyl group can be attached through a nucleophilic substitution reaction using 3-nitrobenzyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Catalysts and automated processes may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(4-nitrophenyl)glycinamide: Similar structure but with a different position of the nitro group.
N-cyclopentyl-N~2~-(ethylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide: Similar structure but with an ethylsulfonyl group instead of a methylsulfonyl group.
Uniqueness
N-cyclopentyl-N~2~-(methylsulfonyl)-N~2~-(3-nitrophenyl)glycinamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
IUPAC Name |
N-cyclopentyl-2-(N-methylsulfonyl-3-nitroanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-23(21,22)16(10-14(18)15-11-5-2-3-6-11)12-7-4-8-13(9-12)17(19)20/h4,7-9,11H,2-3,5-6,10H2,1H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZITJYTDBEKJL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1CCCC1)C2=CC(=CC=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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